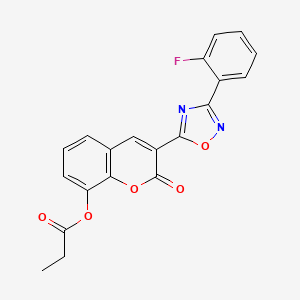

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate

Description

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a chromenone moiety

Properties

IUPAC Name |

[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O5/c1-2-16(24)26-15-9-5-6-11-10-13(20(25)27-17(11)15)19-22-18(23-28-19)12-7-3-4-8-14(12)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEHATUANQWXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling with Chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Esterification: The final step involves the esterification of the chromenone-oxadiazole intermediate with propionic acid or its derivatives, typically using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, sodium hydride (NaH)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structural components suggest several therapeutic properties:

- Anti-inflammatory Properties : Research indicates that compounds with oxadiazole rings often exhibit anti-inflammatory effects. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity and stability.

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell growth. For instance, it has been evaluated against various human tumor cell lines by the National Cancer Institute (NCI), demonstrating significant cytotoxicity with mean growth inhibition values indicating its potential as an anticancer agent .

- Antimicrobial Properties : The structural attributes also suggest possible antimicrobial effects, making it a candidate for further exploration in treating infections.

Materials Science

In materials science, the compound's unique combination of functional groups allows it to be utilized in the synthesis of advanced materials:

- Polymers and Nanomaterials : The compound can serve as a building block for creating polymers with specific properties, such as enhanced thermal stability or chemical resistance. Its incorporation into nanomaterials could lead to innovative applications in electronics and photonics.

Chemical Synthesis

The compound acts as a versatile intermediate in synthetic chemistry:

- Synthetic Methodologies : It facilitates the development of new synthetic routes for more complex molecules. The oxadiazole moiety is particularly useful in creating derivatives that may have enhanced biological activity or novel properties.

Biological Studies

Research into the biological interactions of this compound reveals insights into its mechanism of action:

- Molecular Targets : The compound is believed to interact with specific enzymes and receptors, modulating their activity. This interaction can influence various signaling pathways related to inflammation and apoptosis .

- Biological Macromolecules Interaction : Studies are ongoing to understand how this compound interacts with proteins and nucleic acids, which could provide insights into its therapeutic mechanisms.

Mechanism of Action

The mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-fluorophenyl)-1,2,4-oxadiazole

- 2-oxo-2H-chromen-8-yl acetate

- 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate

Uniqueness

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the oxadiazole and chromenone moieties contribute to its diverse range of applications in medicinal chemistry and materials science.

Biological Activity

The compound 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate represents a novel class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The compound's structural formula is represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Kinases : Studies have shown that compounds similar to this structure can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Antioxidant Activity : The oxadiazole moiety is known for its antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against damage that can lead to cancer and other diseases .

- Anti-inflammatory Effects : The chromenone structure has been associated with anti-inflammatory activity, potentially by inhibiting pathways that lead to inflammation .

Biological Activity Data

The biological activities of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate have been summarized in the following table:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| EGFR Kinase Inhibition | <10 | |

| Antioxidant Activity (DPPH) | 40.4 | |

| Anti-inflammatory Activity | Not specified |

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate:

- Anticancer Studies : A study reported that similar oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .

- Inflammation Models : In animal models of inflammation, derivatives showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

- Neuroprotective Effects : Research has also indicated that certain derivatives may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.